hCAIX-IN-11

Carbonic Anhydrase IX Ki Value Coumarin Hybrid

Tumor hypoxia research demands isoform-specific carbonic anhydrase inhibition to avoid confounding off-target effects. hCAIX-IN-11 (Compound 5d) delivers potent, selective hCA IX inhibition (Ki=32.7 nM) with >300-fold selectivity over cytosolic hCA I/II, enabling unambiguous interrogation of pH regulation in the tumor microenvironment. • Ki=32.7 nM for hCA IX; >10,000 nM for hCA I/II (>300-fold selectivity) • Ideal positive control for hCA IX inhibitor screening assays • Pairs with Compound 5i for comparative hCA IX vs. hCA XII studies Supplied ≥98% pure; global shipping with full analytical documentation.

Molecular Formula C21H15ClN4O3
Molecular Weight 406.8 g/mol
Cat. No. B12395139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-11
Molecular FormulaC21H15ClN4O3
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N
InChIInChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2
InChIKeyZIIJQDPLFHHGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-11: Selective CA IX Inhibitor


hCAIX-IN-11 (also known as Compound 5d) is a coumarin-linked 1,2,3-triazole hybrid that acts as a selective inhibitor of the tumor-associated carbonic anhydrase (CA) isoforms hCA IX and XII [1]. This small molecule (CAS: 2497504-81-9) is designed to disrupt the pH regulation mechanisms crucial for tumor cell survival and proliferation under hypoxic conditions [1].

Selective inhibition of tumor-associated hCA IX and XII
Hypoxic tumor pH regulation studies
Coumarin-triazole hybrid for CA research

Why Pan-CA Inhibitors Cannot Replace hCAIX-IN-11


Generic substitution with broad-spectrum carbonic anhydrase inhibitors (e.g., acetazolamide) fails to replicate the specific pharmacological profile of hCAIX-IN-11 due to its demonstrated selectivity for the tumor-associated hCA IX isoform over off-target cytosolic isoforms (hCA I and II) [1]. This selectivity is critical for minimizing systemic side effects and accurately interrogating the role of CA IX in the tumor microenvironment, as non-selective inhibitors can confound results by affecting the normal physiological functions of hCA I and II [1].

hCAIX-IN-11
Attribute
Pan-CA Inhibitor (e.g., acetazolamide)
Preferential inhibition of tumor-associated hCA IX/XII
Isoform Selectivity
Non-selective inhibition of hCA I, II, IX, XII
Targeted tumor pH regulation studies
Research Fit
May confound readouts via cytosolic hCA I/II inhibition

hCAIX-IN-11 vs. In-Class Analogs


Superior hCA IX Inhibition Potency

hCAIX-IN-11 (Compound 5d) exhibits superior inhibitory potency against the hCA IX isoform compared to the lead compound from the same study's Series 1 (Compound 6i). It is a more effective inhibitor, with a Ki value that is approximately 1.9-fold lower (more potent) than that of Compound 6i [1].

hCA IX Inhibition Potency
Head-to-head
32.7 nM
vs
61.5 nM
Reported higher potency within series; supports target engagement studies.
Stopped-flow CO₂ hydrase assay; Compound 6i as lead comparator.
Carbonic Anhydrase IX Ki Value Coumarin Hybrid

hCA IX vs. hCA XII Isoform Selectivity

hCAIX-IN-11 demonstrates a pronounced selectivity window for hCA IX over hCA XII, a feature not shared by all analogs. For instance, while hCAIX-IN-11 inhibits hCA XII with a Ki of 623.5 nM, Compound 5i from the same series shows the most potent hCA XII inhibition (Ki = 84.2 nM) but is not the most potent against hCA IX [1]. This illustrates distinct structure-activity relationships within the same chemical class.

hCA IX vs. XII Selectivity
Head-to-head
19-fold selectivity for hCA IX
|
hCA XII Ki 623.5 nM (hCAIX-IN-11) vs 84.2 nM (Compound 5i)
Selectivity profile supports isoform-specific pathway dissection.
Compound 5i shows higher hCA XII potency; differential SAR.
Carbonic Anhydrase XII Isoform Selectivity Ki Value

Selectivity for Tumor-Associated Isoforms

hCAIX-IN-11, as part of Series 2 compounds (5a-j), was shown to selectively inhibit the transmembrane, tumor-associated isoforms hCA IX and XII while sparing the off-target, cytosolic isoforms hCA I and II [1]. This class-level selectivity is a key differentiator from non-selective CA inhibitors.

Tumor-Associated Selectivity
Class-level
Selective for hCA IX/XII over hCA I/II
May reduce confounding from cytosolic CA isoforms in tumor pH studies.
Qualitative demonstration; source-specific review recommended.
hCA I hCA II Isoform Selectivity

hCAIX-IN-11: Preclinical Oncology Applications


hCA IX Roles in Hypoxic Tumor Microenvironment

hCAIX-IN-11 is the optimal choice for experiments aiming to isolate and interrogate the specific biological functions of the hCA IX isoform in hypoxia-driven processes like pH regulation, cell migration, and invasion. Its high potency against hCA IX (Ki = 32.7 nM) combined with its class-level selectivity over hCA I/II ensures that observed phenotypic effects can be attributed with greater confidence to hCA IX inhibition, rather than confounding activity on other isoforms [1].

Positive Control for hCA IX Screening

Due to its well-characterized and potent inhibition of hCA IX, hCAIX-IN-11 serves as an ideal positive control compound in high-throughput screening assays designed to identify novel hCA IX inhibitors. Its established Ki value of 32.7 nM provides a reliable benchmark for assay validation and for comparing the potency of new chemical entities within the same experimental system [1].

hCA IX vs. hCA XII Inhibition Comparison

When the research objective is to compare and contrast the downstream effects of inhibiting hCA IX versus hCA XII, hCAIX-IN-11 and Compound 5i form a powerful pair. hCAIX-IN-11 is the preferred tool for potent and selective hCA IX inhibition (Ki = 32.7 nM), while Compound 5i serves as the comparator for potent hCA XII inhibition (Ki = 84.2 nM) [1]. This allows for a more nuanced dissection of the distinct roles these two transmembrane isoforms play in tumor biology.

Application
Selection Property
Validation Focus
Hypoxic tumor pH regulation studies
hCA IX-selective inhibition
hCA IX-dependent pH readouts
hCA IX inhibitor screening
Well-characterized potency benchmark
Assay validation and comparator benchmarking
hCA IX vs. hCA XII pathway dissection
Differential hCA IX/XII inhibition profile
Isoform-specific functional comparison
Quote Request

Request a Quote for hCAIX-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.